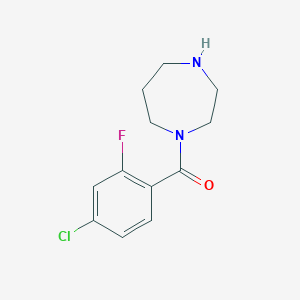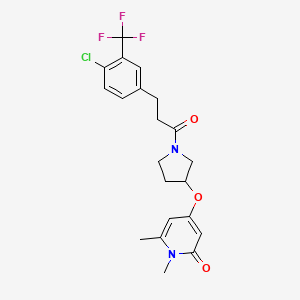
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound with notable pharmacological properties. This compound has attracted significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves a multi-step organic synthesis process. The starting materials and intermediates must be carefully selected to ensure high yield and purity of the final product. The reaction conditions often include precise temperature control, the use of catalysts, and protection-deprotection steps to maintain the integrity of functional groups.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to maximize efficiency and cost-effectiveness. Techniques such as continuous flow synthesis, advanced purification methods, and process automation are commonly employed to achieve large-scale production while maintaining high standards of quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reductive conditions can lead to the formation of reduced analogs.
Substitution: Various substitution reactions can modify the pyridinone and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidizing agents: Such as peroxides or molecular oxygen.
Reducing agents: Like hydrogen gas or hydride donors (e.g., lithium aluminum hydride).
Substituting reagents: Halogens, nucleophiles, or electrophiles depending on the desired functional group modification.
Major Products Formed
The major products of these reactions are typically structurally modified versions of the original compound, which can possess different physicochemical and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
This compound has a wide array of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Explored for its biological activity and potential as a bioactive agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those related to inflammation and central nervous system disorders.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action for 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves interactions with specific molecular targets, such as enzymes and receptors. The pathways affected by this compound may include signal transduction cascades, inhibition of key enzymes, or modulation of receptor activity, leading to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one vs. other pyrrolidinyl-oxypyridinones
Comparison with compounds possessing similar trifluoromethyl and chloro substituents
Uniqueness
What sets this compound apart from similar molecules is its distinct structural features that confer unique pharmacological properties, making it a candidate of interest for further drug development and research.
Writing about complex chemistry and drug development can get dry. Want to move on to something completely different? Just let me know!
Eigenschaften
IUPAC Name |
4-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O3/c1-13-9-16(11-20(29)26(13)2)30-15-7-8-27(12-15)19(28)6-4-14-3-5-18(22)17(10-14)21(23,24)25/h3,5,9-11,15H,4,6-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKRUFGRSJXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2659839.png)
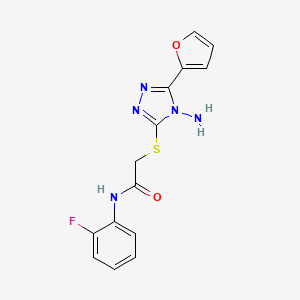
![2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2659841.png)
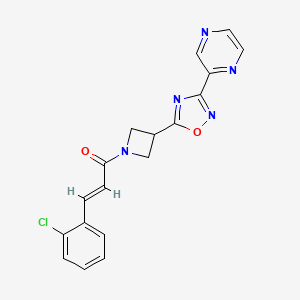
![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)
![[(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2659846.png)
![Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate](/img/structure/B2659847.png)
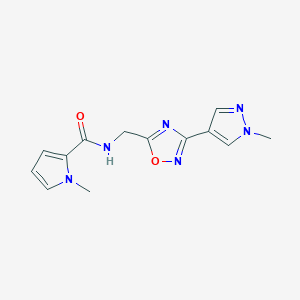
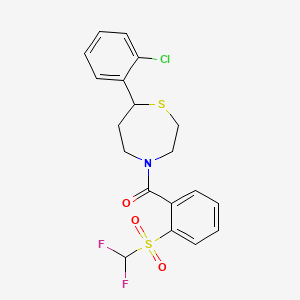

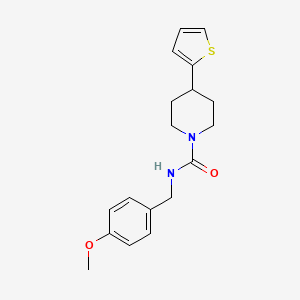
![N-cyclohexyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B2659857.png)
![2-methoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2659858.png)
